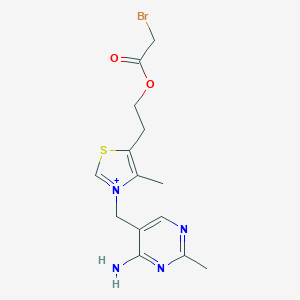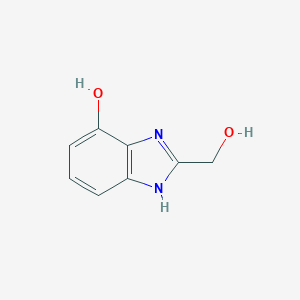![molecular formula C11H19N B053439 Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) CAS No. 112466-20-3](/img/structure/B53439.png)
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) is a cyclic amine compound that has gained significant attention in scientific research. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) is not fully understood. However, it is believed that this compound acts on the central nervous system by binding to specific receptors. This binding results in the modulation of certain neurotransmitters, leading to changes in neuronal activity.
Efectos Bioquímicos Y Fisiológicos
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has been shown to have various biochemical and physiological effects. This compound has been shown to have an impact on the release of certain neurotransmitters, including dopamine and serotonin. Additionally, this compound has been shown to have an impact on neuronal activity, leading to changes in behavior and cognition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has several advantages and limitations for lab experiments. One advantage is that this compound has a unique structure, making it an interesting compound to study. Additionally, this compound has been shown to have an impact on the central nervous system, making it a potential candidate for the development of new drugs. However, one limitation is that the mechanism of action of this compound is not fully understood, making it difficult to study.
Direcciones Futuras
There are several potential future directions for the study of Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)). One potential direction is the development of new drugs based on the structure of this compound. Additionally, this compound could be studied further to gain a better understanding of its mechanism of action and potential uses in the treatment of neurological disorders. Finally, this compound could be studied in combination with other compounds to determine potential synergistic effects.
Conclusion:
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) is a cyclic amine compound that has gained significant attention in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions for research. While the mechanism of action of this compound is not fully understood, it has the potential to be used in the development of new drugs and the treatment of neurological disorders. Further research is needed to fully understand the potential of this compound.
Métodos De Síntesis
The synthesis method for Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) involves the reaction of cyclohexanone with diethylamine in the presence of lithium aluminum hydride. This reaction results in the formation of a cyclic amine compound with a unique structure.
Aplicaciones Científicas De Investigación
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)) has been studied for its potential use in scientific research. This compound has been shown to have an impact on the central nervous system and has been studied for its potential use in the treatment of various neurological disorders. Additionally, this compound has been studied for its potential use in the development of new drugs.
Propiedades
Número CAS |
112466-20-3 |
|---|---|
Nombre del producto |
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) |
Fórmula molecular |
C11H19N |
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
(1R,2S,3R,4R,6R)-N,1-diethyltricyclo[2.2.1.02,6]heptan-3-amine |
InChI |
InChI=1S/C11H19N/c1-3-11-6-7-5-8(11)9(11)10(7)12-4-2/h7-10,12H,3-6H2,1-2H3/t7-,8-,9-,10-,11-/m1/s1 |
Clave InChI |
JXABZUKPGATLHK-ISUQUUIWSA-N |
SMILES isomérico |
CC[C@@]12C[C@H]3C[C@@H]1[C@@H]2[C@@H]3NCC |
SMILES |
CCC12CC3CC1C2C3NCC |
SMILES canónico |
CCC12CC3CC1C2C3NCC |
Sinónimos |
Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



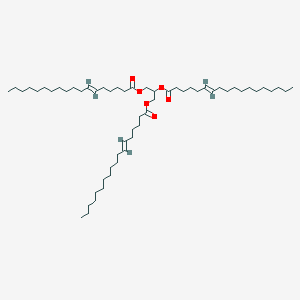
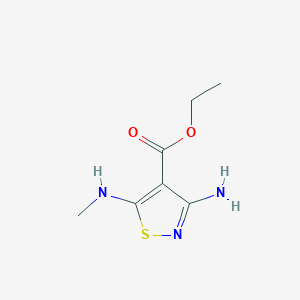
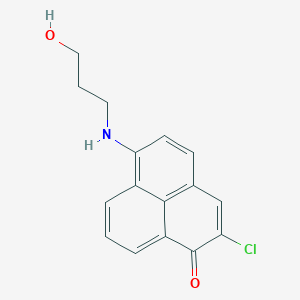
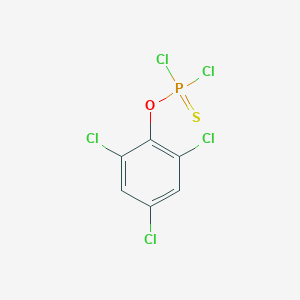


![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)
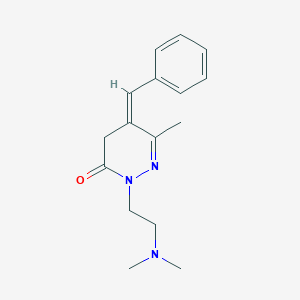
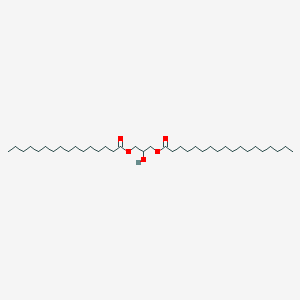
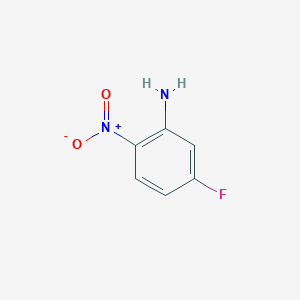

![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)
